molecular formula C8H14BrN3O2S B13492255 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine

4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine

Cat. No.: B13492255
M. Wt: 296.19 g/mol
InChI Key: NGCFXFWEVBSBCY-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethylsulfonylpropyl group at the 1-position, and an amine group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct chemical reactivity and potential biological activities. The presence of the ethylsulfonylpropyl group and the bromine atom at specific positions enhances its versatility in chemical synthesis and its potential as a pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C8H14BrN3O2S

Molecular Weight

296.19 g/mol

IUPAC Name

4-bromo-1-(3-ethylsulfonylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H14BrN3O2S/c1-2-15(13,14)5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

NGCFXFWEVBSBCY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCN1C=C(C(=N1)N)Br

Origin of Product

United States

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